molecular formula C8H7BrClNO B1266498 2-Bromo-n-(4-chlorophenyl)acetamide CAS No. 5343-64-6

2-Bromo-n-(4-chlorophenyl)acetamide

Cat. No. B1266498
CAS RN: 5343-64-6
M. Wt: 248.5 g/mol
InChI Key: YSTUPBOIUOUMHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide and related compounds involves complex organic reactions, often incorporating halogenation, amidation, and other stepwise processes to introduce specific functional groups. While specific synthesis pathways for 2-Bromo-N-(4-chlorophenyl)acetamide are not directly detailed in the searched literature, related compounds, such as various chloro- and bromo-phenyl acetamides, have been synthesized through reactions involving chloroacetyl chloride and different aromatic compounds in the presence of suitable catalysts and conditions (Jian-wei, 2009).

Scientific Research Applications

1. Crystal Structure Analysis

Research by Hazra et al. (2014) explored the crystal structures of derivatives similar to 2-Bromo-n-(4-chlorophenyl)acetamide. These structures demonstrated intermolecular hydrogen bonds and weak C-H···Cl/Br interactions, contributing to the formation of three-dimensional architectures. This research is significant for understanding the molecular arrangement and potential applications in material science (Hazra et al., 2014).

2. Supramolecular Assembly

Studies by Boechat et al. (2011) on compounds structurally similar to 2-Bromo-n-(4-chlorophenyl)acetamide revealed intricate intermolecular interactions. These interactions, such as N-H···O and C-H···N hydrogen bonds, were responsible for generating three-dimensional arrays in the crystal structures, highlighting potential applications in designing new materials with specific properties (Boechat et al., 2011).

3. Nonlinear Optical Properties

A study by Castro et al. (2017) examined the nonlinear optical properties of organic crystals structurally related to 2-Bromo-n-(4-chlorophenyl)acetamide. These properties are essential for applications in photonic devices like optical switches and modulators. The research provided insights into the potential of these compounds for use in optical and energy applications (Castro et al., 2017).

4. Anticonvulsant and Antidepressant Activity

Xie et al. (2013) synthesized derivatives of 2-Bromo-n-(4-chlorophenyl)acetamide and studied their anticonvulsant and antidepressant activities. This research highlights the potential therapeutic applications of these compounds in treating neurological disorders (Xie et al., 2013).

5. Potential Antibacterial Agents

Desai et al. (2008) synthesized and evaluated the antibacterial activity of various derivatives of 2-Bromo-n-(4-chlorophenyl)acetamide. The research provided valuable insights into the potential use of these compounds as antibacterial agents against various bacterial strains (Desai et al., 2008).

Safety And Hazards

2-Bromo-N-(4-chlorophenyl)acetamide is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUPBOIUOUMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968100
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(4-chlorophenyl)acetamide

CAS RN

5343-64-6
Record name 5343-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5 g 4-Chloro-phenylamine and 1.5 mL pyridine in 30 mL toluene, 8 g bromo-acetyl bromide dissolved in 10 mL toluene were added dropwise under ice cooling. After 2 h the precipitate was isolated by filtration and recrystallized from toluene to yield a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JYHF YANG, L CHUANG, JF HUANG, YUHW WU - 2020 - irejournals.com
A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives (5a~ 5d) were synthesized by the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide (3) with various amine (4a~ 4d) at …
Number of citations: 3 www.irejournals.com
C Jiang, J Shi, L Liao, L Zhang, J Liu, Y Wang… - …, 2020 - Wiley Online Library
In this study, 22 novel compounds were designed and synthesized by acetamide bridge chains, among which 5 a–5 k were monosubstituted compounds, and 6 a–6 k were disubstituted…
MI Fernandez-Bachiller, S Hwang… - Journal of Medicinal …, 2022 - ACS Publications
The accurate prediction of protein–ligand binding affinity belongs to one of the central goals in computer-based drug design. Molecular dynamics (MD)-based free energy calculations …
Number of citations: 1 pubs.acs.org
MK Sharma, S Parashar, D Sharma, K Jakhar… - Journal of the Indian …, 2023 - Elsevier
The antimicrobial resistance and excessive use of modern drugs has hampered the treatment of infectious disease. Therefore, the development of new antibiotics with very good …
Number of citations: 1 www.sciencedirect.com
F Soukarieh, R Liu, M Romero, SN Roberston… - Frontiers in …, 2020 - frontiersin.org
Current treatments for Pseudomonas aeruginosa infections are becoming less effective because of the increasing rates of multi-antibiotic resistance. Pharmacological targeting of …
Number of citations: 34 www.frontiersin.org
LX Yang, KX Huang, HB Li, JX Gong… - Journal of medicinal …, 2009 - ACS Publications
A series of C7-O- and C20-O-amidated 2,3-dehydrosilybin (DHS) derivatives ((±)-1a−f and (±)-2), as well as a set of alkenylated DHS analogues ((±)-4a−f), were designed and de novo …
Number of citations: 57 pubs.acs.org
R Liu - 2021 - eprints.nottingham.ac.uk
Pseudomonas aeruginosa (P. aeruginosa) a nosocomial pathogen, has become a serious public health threat due to its high mortality rates and serious antibiotic resistance issue. The …
Number of citations: 2 eprints.nottingham.ac.uk
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com

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